molecular formula C20H20FN3O2 B4505732 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4505732
M. Wt: 353.4 g/mol
InChI Key: QNGZHUIMYNMKNW-UHFFFAOYSA-N
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Description

“N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” is a complex organic compound that features a bicyclic structure, a fluorophenyl group, and a pyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” likely involves multiple steps, including the formation of the bicyclic structure, the introduction of the fluorophenyl group, and the construction of the pyridazinone ring. Typical synthetic routes might include:

    Formation of the bicyclic structure: This could be achieved through a Diels-Alder reaction, which is a common method for constructing bicyclic systems.

    Introduction of the fluorophenyl group: This might involve a nucleophilic aromatic substitution reaction.

    Construction of the pyridazinone ring: This could be done through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorophenyl group might enhance its binding affinity to certain targets.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” exerts its effects would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or ion channels. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic structures with fluorophenyl groups and pyridazinone moieties. Examples could be:

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

The uniqueness of “N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide” lies in its specific combination of structural features, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-17-5-3-14(4-6-17)18-7-8-20(26)24(23-18)12-19(25)22-11-16-10-13-1-2-15(16)9-13/h1-8,13,15-16H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGZHUIMYNMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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